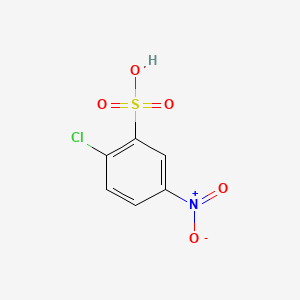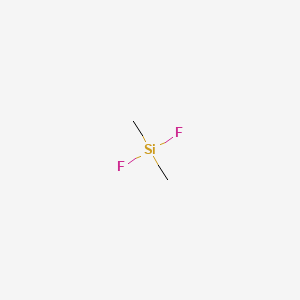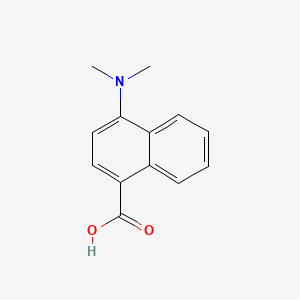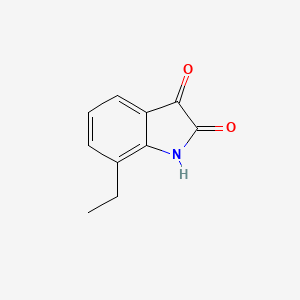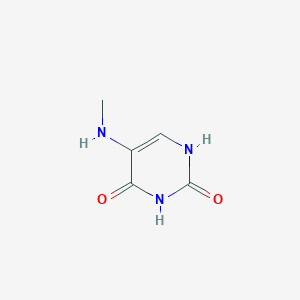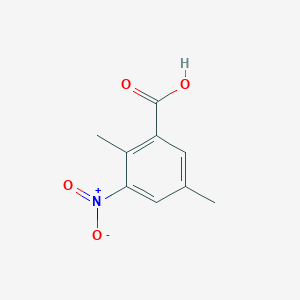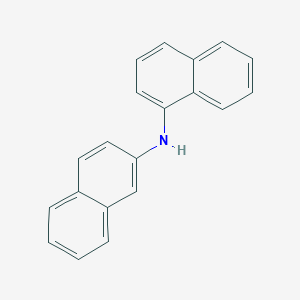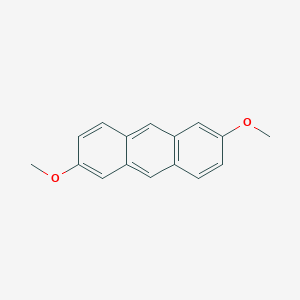
1-(2-Chlorophenyl)imidazole
Übersicht
Beschreibung
1-(2-Chlorophenyl)imidazole is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be achieved through a three-stage synthetic approach . Initially, benzophenone derivatives are converted to corresponding triphenylmethanol using the Grignard reaction. Then, the triphenylmethanols are reacted with thionyl chloride (SOCl2) to form triphenylchloromethanes. Finally, imidazole derivatives are obtained from substitution reactions .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorophenyl)imidazole consists of an imidazole ring attached to a 2-chlorophenyl group . The structure can be confirmed using various spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
Imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, can be prepared by the Mannich base technique using a Cu(II) catalyst . The Cu(phen)Cl2 catalyst was found to be more effective than other methods .
Wissenschaftliche Forschungsanwendungen
Medicine
Imidazole derivatives, including 1-(2-Chlorophenyl)imidazole, have a wide range of applications in medicine . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Synthetic Chemistry
Imidazole derivatives are also used extensively in synthetic chemistry . They are involved in diverse multicomponent reactions conducted under different conditions . The role of catalysts and diverse conditions in optimizing synthetic efficiency is also highlighted .
Industry
In the industrial sector, imidazole derivatives find applications as developers, corrosion inhibitors, sanitizers, copolymers, and antioxidants . They are also used in the production of dyes .
Agriculture
Imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . They are used to control pests and diseases, and to promote healthy growth in plants .
Green Chemistry
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This has made imidazole derivatives more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Larvicidal Activities
Recent research has shown that imidazole derivatives can be used as larvicides . For example, a study found that compound 1a was more effective in the Culex quinquefasciatus than permethrin .
Antimicrobial Activities
Imidazole derivatives have been found to have significant antimicrobial activities . For instance, compounds 2d and 2a were highly active in S.aureus and K.pneumoniae compared to ciprofloxacin .
Antifungal Activities
Imidazole derivatives also exhibit antifungal activities . Compound 1c was found to be significantly more effective than clotrimazole in C.albicans .
Wirkmechanismus
Target of Action
1-(2-Chlorophenyl)imidazole, an imidazole derivative, is known to interact with multiple targets. Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .
Mode of Action
It is known that imidazole antifungals, which include 1-(2-chlorophenyl)imidazole, act by inhibiting a cytochrome p450-dependent enzyme, lanosterol 14-α-demethylase . This inhibition leads to a decrease in ergosterol synthesis, a key component of fungal cell membranes, thereby inhibiting fungal growth .
Biochemical Pathways
It is known that imidazole antifungals, including 1-(2-chlorophenyl)imidazole, target the biosynthesis of ergosterol, a main constituent of fungal cell membranes . The inhibition of this pathway leads to a decrease in ergosterol production, disrupting the integrity of the fungal cell membrane and inhibiting fungal growth .
Pharmacokinetics
It is known that clotrimazole, another imidazole antifungal, is well-tolerated with few side effects
Result of Action
It is known that imidazole antifungals, including 1-(2-chlorophenyl)imidazole, inhibit the growth of fungi by disrupting the integrity of the fungal cell membrane .
Action Environment
It is known that clotrimazole, another imidazole antifungal, is located near the water–lipid interface and in the upper part of the hydrophobic bilayer . This suggests that the membrane environment could influence the action of 1-(2-Chlorophenyl)imidazole.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZGKAVJNFVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199536 | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)imidazole | |
CAS RN |
51581-50-1 | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51581-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



